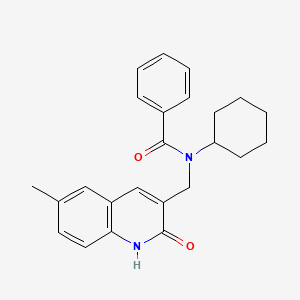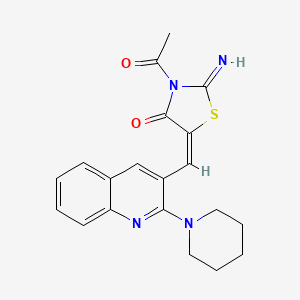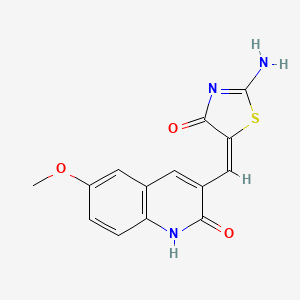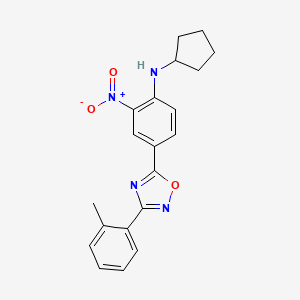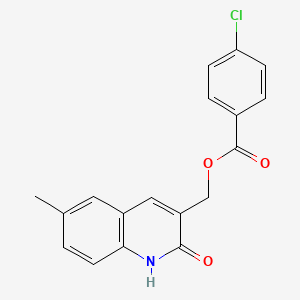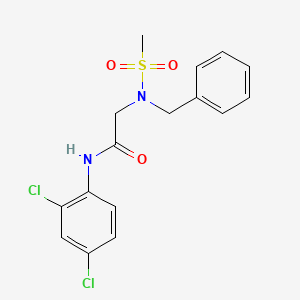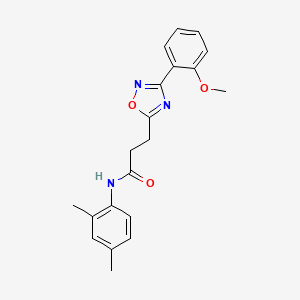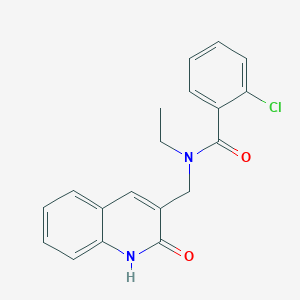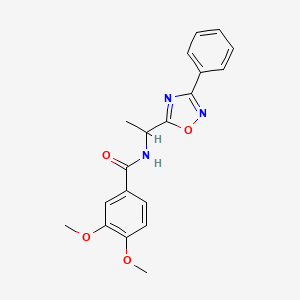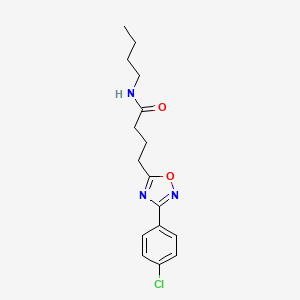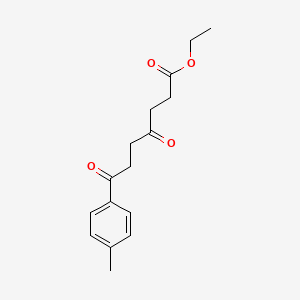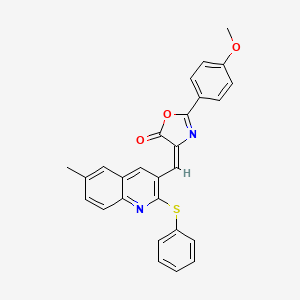
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as TPOP, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to detect the presence of reactive oxygen species (ROS) in cells and tissues. TPOP has been synthesized using various methods and has shown promising results in various scientific research applications.
作用机制
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide works by reacting with ROS to form a fluorescent adduct. The fluorescence intensity of this compound is directly proportional to the concentration of ROS in the sample. This compound has been shown to be highly selective for ROS and does not react with other molecules in the sample, making it an ideal probe for the detection of ROS.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells and tissues. It does not interfere with cellular processes or affect cell viability. This compound is a non-toxic compound that can be used safely in scientific research.
实验室实验的优点和局限性
The main advantage of N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is its high selectivity for ROS. It can detect ROS in real-time, providing valuable information about the oxidative stress in cells and tissues. This compound is also a non-toxic compound that can be used safely in scientific research. The main limitation of this compound is its limited solubility in aqueous solutions, which can affect its sensitivity and fluorescence intensity.
未来方向
There are several future directions for the use of N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide in scientific research. One potential application is in the development of new drugs for the treatment of diseases caused by oxidative stress. This compound can be used to screen for compounds that can reduce ROS levels in cells and tissues. Another potential application is in the study of the role of ROS in aging and age-related diseases. This compound can be used to monitor changes in ROS levels during aging and the development of age-related diseases. Overall, this compound is a valuable tool for the detection of ROS in scientific research, with many potential applications in the future.
合成方法
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylcyclopropanecarboxamide. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure this compound.
科学研究应用
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been widely used in scientific research as a fluorescent probe for the detection of ROS in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and Alzheimer's disease. This compound can be used to detect the presence of ROS in real-time, providing valuable information about the oxidative stress in cells and tissues.
属性
IUPAC Name |
N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-5-7-13(8-6-12)17-21-19(24-22-17)15-3-2-4-16(11-15)20-18(23)14-9-10-14/h2-8,11,14H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCGLTXFZRZFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

